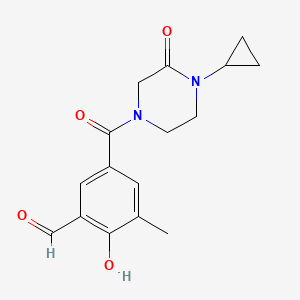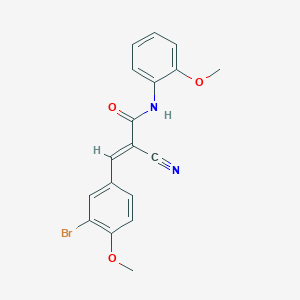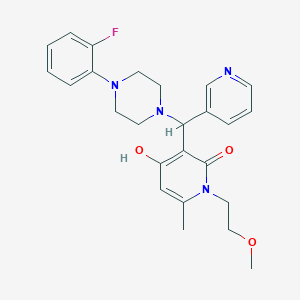![molecular formula C24H27N3O2 B2763544 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034560-45-5](/img/structure/B2763544.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrrolidine, and a tetrahydropyran . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . Tetrahydropyrans are a class of organic compounds that contain a six-membered ring with five carbon atoms, one oxygen atom, and four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The benzimidazole group would contribute a planar, aromatic ring system, while the pyrrolidine and tetrahydropyran groups would introduce elements of three-dimensionality and potential stereochemistry .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole group, for example, is known to participate in a variety of chemical reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its stability and solubility .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Benzimidazole derivatives have shown antiviral activity . For example, certain 1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Benzimidazole derivatives also possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Benzimidazole derivatives have demonstrated anticancer properties . This suggests that our compound could potentially be used in cancer treatment.
Anti-HIV Activity
Benzimidazole derivatives have shown anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Benzimidazole derivatives have demonstrated antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Benzimidazole derivatives have shown antimicrobial activity . This suggests that our compound could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Benzimidazole derivatives have demonstrated antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Benzimidazole derivatives have shown antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-25-21-9-5-6-10-22(21)27(18)20-11-14-26(17-20)23(28)24(12-15-29-16-13-24)19-7-3-2-4-8-19/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOHDDVVYIRNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)
![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)


![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)


